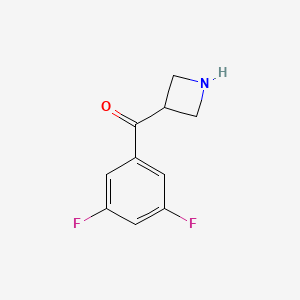
Azetidin-3-yl(3,5-difluorophenyl)methanone
Cat. No. B8735316
M. Wt: 197.18 g/mol
InChI Key: KONKDNJHYXBHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07906503B2
Procedure details


A solution of 400 mg (1.35 mmol) of tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate in 6 mL of HCl in dioxane (4M) and 2.5 mL of TFA was stirred for 4 h at 50° C. The reaction mixture was concentrated, and the residue was washed with hexanes/ether (1/1) to afford the title compound. Mass Spectrum: m/e=199 (M+1).
Name
tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:5]([CH:7]1[CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]1)=[O:6].C(O)(C(F)(F)F)=O>Cl.O1CCOCC1>[NH:9]1[CH2:10][CH:7]([C:5]([C:4]2[CH:18]=[C:19]([F:21])[CH:20]=[C:2]([F:1])[CH:3]=2)=[O:6])[CH2:8]1
|
Inputs


Step One
|
Name
|
tert-butyl 3-(3,5-difluorobenzoyl)azetidine-1-carboxylate
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)C2CN(C2)C(=O)OC(C)(C)C)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with hexanes/ether (1/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CC(C1)C(=O)C1=CC(=CC(=C1)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

